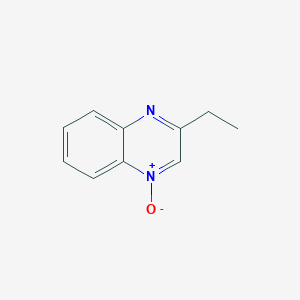
3-Ethyl-1-oxidoquinoxalin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1-oxidoquinoxalin-1-ium is a heterocyclic organic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-oxidoquinoxalin-1-ium typically involves the oxidation of 3-ethylquinoxaline. One common method is the use of hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) as oxidizing agents. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The reaction conditions need to be carefully controlled to avoid over-oxidation or decomposition of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of recyclable catalysts and green chemistry principles can further enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: 3-Ethyl-1-oxidoquinoxalin-1-ium undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoxaline di-N-oxides.
Reduction: Reduction reactions can convert the oxide group back to the parent quinoxaline.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, MCPBA, and other peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Quinoxaline di-N-oxides.
Reduction: 3-Ethylquinoxaline.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
科学研究应用
3-Ethyl-1-oxidoquinoxalin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, fluorescent materials, and organic sensitizers for solar cells
作用机制
The mechanism of action of 3-Ethyl-1-oxidoquinoxalin-1-ium involves its interaction with various molecular targets. The oxide group can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making it a potential candidate for anticancer therapies. Additionally, the compound can inhibit specific enzymes and signaling pathways involved in inflammation and microbial growth .
相似化合物的比较
Quinoxaline: The parent compound without the ethyl and oxide groups.
Quinoxaline 1,4-di-N-oxide: A derivative with two oxide groups, known for its potent biological activities.
3-Methylquinoxaline 1-oxide: A similar compound with a methyl group instead of an ethyl group.
Uniqueness: 3-Ethyl-1-oxidoquinoxalin-1-ium is unique due to the presence of both an ethyl group and an oxide group, which confer distinct chemical properties and biological activities. The ethyl group increases its lipophilicity, enhancing its ability to penetrate cell membranes, while the oxide group contributes to its redox activity .
属性
CAS 编号 |
16154-83-9 |
|---|---|
分子式 |
C10H10N2O |
分子量 |
174.2 g/mol |
IUPAC 名称 |
3-ethyl-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C10H10N2O/c1-2-8-7-12(13)10-6-4-3-5-9(10)11-8/h3-7H,2H2,1H3 |
InChI 键 |
OWWYRFQLKQAGAE-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2[N+](=C1)[O-] |
规范 SMILES |
CCC1=NC2=CC=CC=C2[N+](=C1)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


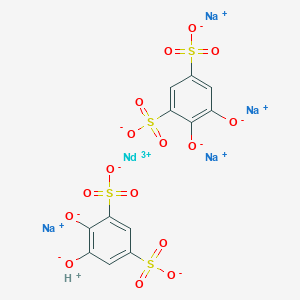
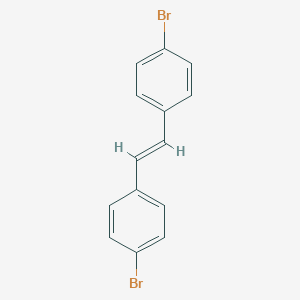
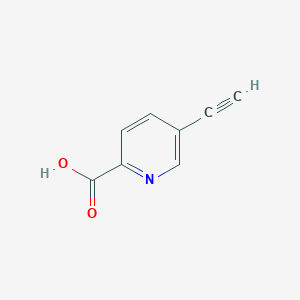
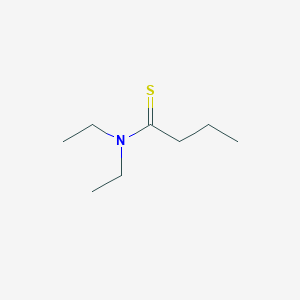
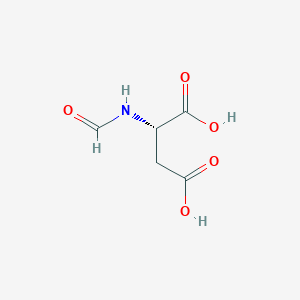
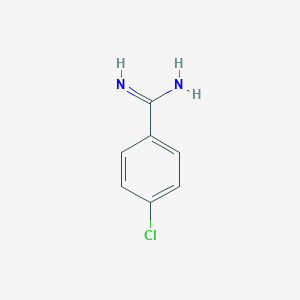
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)
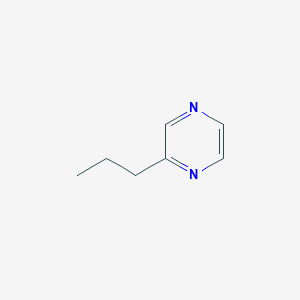
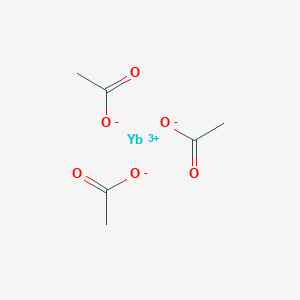
![(1R,5S)-5-methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)
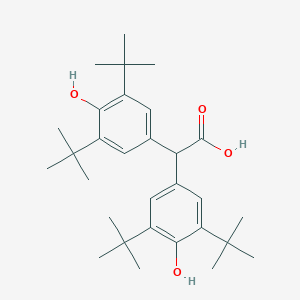
![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)
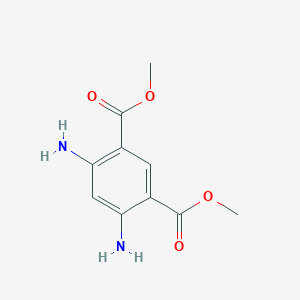
![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)
